molecular formula C18H20N2O B5586905 [1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL](PHENYL)METHANOL

Cat. No.: B5586905
M. Wt: 280.4 g/mol
InChI Key: WTMMEAZWQXGTLL-UHFFFAOYSA-N
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Description

1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL: is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a phenylmethanol group and a 2-methylpropyl group. Benzodiazoles are known for their wide range of applications in medicinal chemistry, particularly for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Phenylmethanol Group: The phenylmethanol group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable benzodiazole derivative.

    Addition of the 2-Methylpropyl Group: The 2-methylpropyl group can be added through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethanol group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the benzodiazole ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Saturated benzodiazole derivatives.

    Substitution: Various substituted benzodiazole and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Medicinally, benzodiazole derivatives are explored for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazole ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The phenylmethanol group enhances its binding affinity, while the 2-methylpropyl group modulates its pharmacokinetic properties.

Comparison with Similar Compounds

    Benzodiazole: A simpler structure without the phenylmethanol and 2-methylpropyl groups.

    Phenylmethanol: Lacks the benzodiazole ring.

    2-Methylpropylbenzene: Does not contain the benzodiazole or phenylmethanol groups.

Uniqueness: The uniqueness of 1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YLMETHANOL lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodiazole ring and the phenylmethanol group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[1-(2-methylpropyl)benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(2)12-20-16-11-7-6-10-15(16)19-18(20)17(21)14-8-4-3-5-9-14/h3-11,13,17,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMMEAZWQXGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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